molecular formula C19H15Cl3O5 B6350661 (2R,3S)-5-Chloro-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate CAS No. 3601-90-9

(2R,3S)-5-Chloro-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate

Cat. No.: B6350661
CAS No.: 3601-90-9
M. Wt: 429.7 g/mol
InChI Key: QEHCZULNFYDPPL-RTKIROINSA-N
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Description

1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is a chemical compound used in the synthesis of nucleotide analogs . It has a molecular formula of C19H15Cl3O5 and a molecular weight of 429.68 .

Scientific Research Applications

Synthesis and Medical Intermediates

1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribose is primarily involved in the synthesis of various chemical compounds. For instance, Shang Zhi-cai (2006) reports a high-yield synthesis method from 2-deoxy-D-ribose, highlighting its significance as a valuable medical intermediate (Shang Zhi-cai, 2006). Ilirian Dhimitruka and J. SantaLucia (2004) also describe an efficient synthesis method for a similar compound, demonstrating its potential in the production of stable compounds (Ilirian Dhimitruka & J. SantaLucia, 2004).

Chemical Characteristics and Derivatives

C. R. Haylock et al. (1971) provide insights into the chemical characteristics of chlorodeoxy derivatives and their transformation into deoxy analogues, suggesting a broader application in chemistry (Haylock et al., 1971). Similarly, M. S. Motawia et al. (1987) discuss the condensation of 2-deoxy-D-ribose with phthalimides, which could be related to the synthesis of compounds like 1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribose (Motawia et al., 1987).

Applications in Analytical Chemistry

Yun Wang (2014) explores the high-performance liquid chromatography (HPLC) determination conditions for diastereomers of a closely related compound, indicating its importance in analytical chemistry (Yun Wang, 2014).

Biochemical and Pharmacological Research

J. Vande Voorde et al. (2012) describe the inhibition of nucleoside phosphorylases by a derivative of 2-deoxy-D-ribose, which may be relevant to the biochemical applications of 1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribose (Vande Voorde et al., 2012).

Properties

IUPAC Name

[(2R,3S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCZULNFYDPPL-RTKIROINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21740-23-8, 3601-90-9
Record name [5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-3,5-Di-O-P-Chlorobenzoyl-2-Deoxy-D-Ribose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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